Uridine 5'-(trisodium pyrophosphate)

Solubility Formulation Cell-based assays

Uridine 5'-(trisodium pyrophosphate), also referred to as uridine 5′-diphosphate trisodium salt (UDP trisodium salt), is a pyrimidine nucleotide diphosphate with the molecular formula C₉H₁₁N₂Na₃O₁₂P₂ and a molecular weight of 470.11 g/mol. It functions as an endogenous agonist at P2Y₆ and P2Y₁₄ purinergic receptors and serves as a key intermediate in glycogen biosynthesis, nucleoside diphosphatase reactions, and RNA metabolism.

Molecular Formula C9H11N2Na3O12P2
Molecular Weight 470.11 g/mol
CAS No. 19817-91-5
Cat. No. B022101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-(trisodium pyrophosphate)
CAS19817-91-5
Molecular FormulaC9H11N2Na3O12P2
Molecular Weight470.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyGFASEGWJDXDCKZ-LLWADOMFSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 5'-(Trisodium Pyrophosphate) (UDP Trisodium Salt, CAS 19817-91-5): A Stoichiometrically Defined Nucleotide for Purinergic Signaling & Metabolic Research


Uridine 5'-(trisodium pyrophosphate), also referred to as uridine 5′-diphosphate trisodium salt (UDP trisodium salt), is a pyrimidine nucleotide diphosphate with the molecular formula C₉H₁₁N₂Na₃O₁₂P₂ and a molecular weight of 470.11 g/mol [1]. It functions as an endogenous agonist at P2Y₆ and P2Y₁₄ purinergic receptors and serves as a key intermediate in glycogen biosynthesis, nucleoside diphosphatase reactions, and RNA metabolism . The trisodium salt form provides a fully defined counterion composition (3 Na⁺ per UDP molecule), which is essential for reproducible quantitative biochemical and pharmacological studies.

Why Uridine 5'-(Trisodium Pyrophosphate) Cannot Be Interchanged with Other UDP Salts or Nucleotide Analogs


The biological activity, physicochemical handling, and experimental reproducibility of nucleotide diphosphates are highly sensitive to counterion identity, aqueous solubility, and receptor subtype selectivity. The trisodium salt of UDP achieves a defined aqueous solubility of 100 mM, whereas the disodium salt (CAS 27821-45-0) is described as only slightly soluble in water by the same vendor . Furthermore, UDP selectively activates the P2Y₆ receptor (EC₅₀ 300 nM) and antagonizes P2Y₁₄ (pEC₅₀ 7.28), while UTP, a common substitute, primarily targets P2Y₂/P2Y₄ and has no activity at P2Y₁₄ [1]. These differences make generic substitution a direct source of experimental variability and data inconsistency.

Quantitative Differentiation Evidence for Uridine 5'-(Trisodium Pyrophosphate) vs. Closest Analogs


Superior Aqueous Solubility of UDP Trisodium Salt (100 mM) Versus UDP Disodium Salt (Slightly Soluble)

The trisodium salt of UDP (CAS 19817-91-5) is documented to dissolve in water to at least 100 mM, yielding a clear, colorless solution suitable for direct use in biological assays . In contrast, the corresponding disodium salt (CAS 27821-45-0) is listed as 'slightly soluble in water' by the same commercial supplier, with no quantitative maximum concentration reported . This solubility differential means that concentrated stock solutions of the disodium salt may require co-solvents or extended sonication, introducing additional variability.

Solubility Formulation Cell-based assays

Selective P2Y₆ Receptor Activation by UDP Trisodium Salt vs. UTP, ADP, and ATP

The P2Y₆ receptor is activated most potently by UDP, while UTP, ADP, and ATP display weak or no activation [1]. The trisodium salt of UDP acts as a potent, selective native agonist at human P2Y₆ with an EC₅₀ of 300 nM (pEC₅₀ = 6.52) . This pharmacological selectivity ensures that experimental outcomes reflect P2Y₆-mediated signaling without confounding contributions from P2Y₂ or P2Y₄ receptors, which are preferentially activated by UTP and ATP.

Purinergic signaling GPCR P2Y6 receptor

Unique Dual P2Y₁₄ Antagonist Activity of UDP Trisodium Salt Not Shared by UTP

Beyond its P2Y₆ agonist activity, UDP trisodium salt functions as a potent antagonist at the P2Y₁₄ receptor with a pEC₅₀ of 7.28 (approximately 52 nM) . By contrast, UTP has no measurable agonist or antagonist effect at P2Y₁₄ receptors [1]. This dual pharmacological profile—simultaneously activating P2Y₆ and blocking P2Y₁₄—is unique among endogenous nucleotides and enables streamlined experimental designs that would otherwise require two separate compounds.

P2Y14 receptor Antagonist Pharmacological tool

Defined 3:1 Sodium Stoichiometry for Osmolarity-Sensitive Experimental Systems

The trisodium salt possesses a precisely defined molecular formula (C₉H₁₁N₂Na₃O₁₂P₂, MW 470.11 g/mol) contributing exactly three sodium ions per UDP molecule [1]. The disodium salt (MW 448.12 g/mol) contributes only two sodium ions, and generic 'sodium salt' preparations (CAS 21931-53-3) may exhibit variable sodium content . This stoichiometric certainty is critical for maintaining ionic balance in electrophysiological recordings, cell culture media, and osmolarity-sensitive enzymatic reactions.

Counterion Osmolarity Electrophysiology

Certified Reference Standard for Diquafosol Impurity Profiling in Pharmaceutical Quality Control

Uridine 5'-(trisodium pyrophosphate) is officially designated as Diquafosol Impurity 9 (also Impurity B/E) and is available as a certified reference standard under ISO17034 accreditation [1]. This grade is validated for identity (NMR, MS), purity (>95% by HPLC), and stability (3 years at 2–8°C), enabling accurate quantification of UDP-related impurities in diquafosol sodium drug substance and ophthalmic formulations. Generic UDP sodium salts lack this certification and cannot be directly substituted for regulatory impurity analysis.

Pharmaceutical impurity Reference standard Quality control

Optimal Application Scenarios for Uridine 5'-(Trisodium Pyrophosphate) Based on Differentiated Evidence


Selective P2Y₆ Activation in GPCR Signaling and Drug Discovery

For laboratories investigating P2Y₆-mediated calcium mobilization, inositol phosphate accumulation, or cytokine release, UDP trisodium salt provides a selective endogenous agonist (EC₅₀ 300 nM) that avoids cross-activation of P2Y₂ or P2Y₄ . Its concurrent P2Y₁₄ antagonist activity (pEC₅₀ 7.28) further isolates the P2Y₆ signaling axis, simplifying pathway dissection in inflammatory, cardiovascular, and neuroscience research programs.

Enzymatic Substrate for Glycogen Biosynthesis and Nucleotide Metabolism Studies

As a nucleotide diphosphate with defined stoichiometry and high aqueous solubility (100 mM), UDP trisodium salt serves as a reliable substrate for UDP-glucose pyrophosphorylase and glycogen synthase assays . The precisely known counterion content enables accurate calculation of reaction osmolarity and ionic strength, supporting reproducible kinetic enzymology.

Pharmaceutical Impurity Reference Material for Diquafosol Sodium Analysis

Quality control laboratories analyzing diquafosol sodium API or finished ophthalmic products require a certified reference standard for impurity profiling. UDP trisodium salt (Diquafosol Impurity 9) is available as an ISO17034-accredited reference material with documented purity and stability, meeting regulatory expectations for method validation and batch release testing [1].

Histochemical Detection of Nucleoside Diphosphatase Activity in Retinal Tissue

The trisodium salt is the validated substrate for nucleoside diphosphatase (NDPase) activity staining in rabbit retina, enabling visualization of enzyme distribution in photoreceptor and glial cells . Adoption of this pre-validated substrate reduces protocol development time and ensures comparability with published histological data.

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